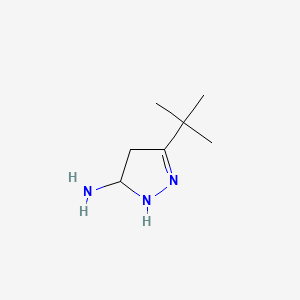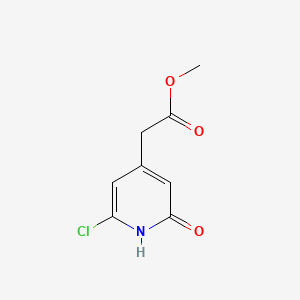
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is a heterocyclic compound that contains both pyridine and imidazole rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride typically involves the reaction of pyridine derivatives with imidazole derivatives under specific conditions. One common method involves the reaction of 4-bromoacetophenone with 2-cyanothioacetamide in the presence of a base such as sodium hydroxide to form the corresponding chalcone. This chalcone is then reacted with 2-chloro-N-arylacetamide derivatives to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable .
化学反应分析
Types of Reactions
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
科学研究应用
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is investigated for its role as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Industry: The compound is used in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
相似化合物的比较
Similar Compounds
4,5-Di-substituted 2-(pyridin-2-yl) imidazoles: These compounds have similar structures but different substituents on the imidazole ring.
1,4,5-Tri-substituted 2-(pyridin-2-yl) imidazoles: These compounds have an additional substituent on the imidazole ring.
Uniqueness
4-Pyridin-4-yl-1,3-dihydroimidazole-2-thione hydrochloride is unique due to its specific combination of pyridine and imidazole rings, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-pyridin-4-ylimidazolidine-2-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S.ClH/c12-8-10-5-7(11-8)6-1-3-9-4-2-6;/h1-4,7H,5H2,(H2,10,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OORZFLAEPIRBBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)N1)C2=CC=NC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2H-4,7-Methano[1,2,5]thiadiazolo[2,3-a]pyridine](/img/structure/B574070.png)





![(4AS,9aR)-1-methyl-2,3,4,4a,9,9a-hexahydro-1H-indeno[1,2-b]pyrazine](/img/structure/B574085.png)

![(3AS,6aR)-2-isopropylhexahydrocyclopenta[c]pyrrol-4(2H)-one](/img/structure/B574089.png)
![8-Methyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazole](/img/structure/B574092.png)

